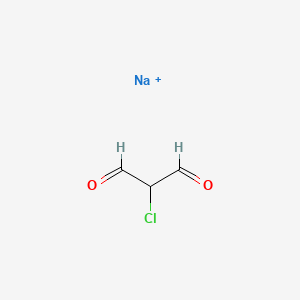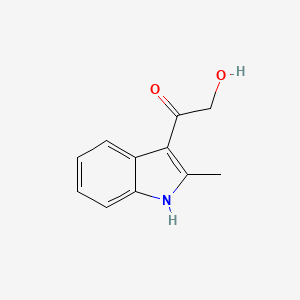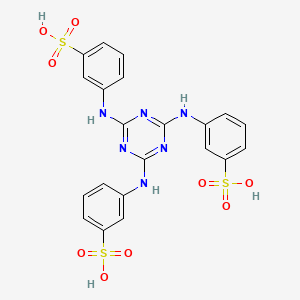
Sodium;2-chloropropanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-chloropropanedial is a chemical compound with the molecular formula C3H4ClNaO2 It is a sodium salt derivative of 2-chloropropanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-chloropropanedial typically involves the reaction of 2-chloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5ClO2+NaOH→C3H4ClNaO2+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of 2-chloropropanoic acid to its sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the careful control of temperature, concentration, and reaction time to optimize yield and purity. The final product is typically crystallized and dried to obtain a pure compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-chloropropanedial undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of various reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids or aldehydes.
Reduction: Reduced forms of the compound, such as alcohols or alkanes, are typically formed.
Wissenschaftliche Forschungsanwendungen
Sodium;2-chloropropanedial has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropropanoic Acid: The parent compound from which sodium;2-chloropropanedial is derived.
Sodium Propanoate: A similar sodium salt but without the chlorine atom.
Sodium Acetate: Another sodium salt with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C3H3ClNaO2+ |
|---|---|
Molekulargewicht |
129.50 g/mol |
IUPAC-Name |
sodium;2-chloropropanedial |
InChI |
InChI=1S/C3H3ClO2.Na/c4-3(1-5)2-6;/h1-3H;/q;+1 |
InChI-Schlüssel |
ZKAQZHFHWZTXHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(C=O)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)


![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)



